Octreotide

Catalog No.
S537956
CAS No.
83150-76-9
M.F
C49H66N10O10S2
M. Wt
1019.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octreotide

CAS Number

83150-76-9

Product Name

Octreotide

IUPAC Name

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

Molecular Formula

C49H66N10O10S2

Molecular Weight

1019.2 g/mol

InChI

InChI=1S/C49H66N10O10S2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+/m1/s1

InChI Key

DEQANNDTNATYII-OULOTJBUSA-N

SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O

Solubility

Soluble in DMSO

Synonyms

Compound 201 995, Compound 201-995, Compound 201995, Octreotide, Octreotide Acetate, Octreotide Acetate Salt, SAN 201 995, SAN 201-995, SAN 201995, Sandostatin, Sandostatine, Sandoz 201 995, Sandoz 201-995, Sandoz 201995, SM 201 995, SM 201-995, SM 201995, SMS 201 995, SMS 201-995, SMS 201995

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O

Description

The exact mass of the compound Octreotide is 1018.4405 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Neuroendocrine Tumors

Octreotide plays a significant role in the treatment of neuroendocrine tumors (NETs) – tumors arising from cells within the endocrine system. These tumors often produce hormones that can cause symptoms. Octreotide acts by inhibiting the release of these hormones, thereby controlling symptoms and potentially slowing tumor growth []. Research studies have demonstrated its effectiveness in treating various NETs, including those originating in the gastrointestinal tract, pancreas, and lungs [].

Gastrointestinal Bleeding

Studies have investigated the potential of Octreotide in controlling acute nonvariceal upper gastrointestinal (GI) bleeding. This type of bleeding originates from the stomach or duodenum and can be life-threatening. Octreotide's ability to constrict blood vessels is thought to contribute to its effectiveness in reducing bleeding []. While some research suggests its benefit in this area [], further investigation is needed to solidify its role in GI bleeding management.

Acromegaly Research

Acromegaly is a hormonal disorder caused by excessive growth hormone (GH) secretion. Octreotide's ability to suppress GH release makes it a valuable tool in acromegaly research. Studies have explored its efficacy in controlling symptoms, shrinking tumors, and normalizing GH levels [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1

Exact Mass

1018.4405

LogP

1

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RWM8CCW8GP

Sequence

FCFWKTCT

Related CAS

79517-01-4 (acetate salt)

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Octreotide by injection is used for the treatment of acromegaly and the reduction of flushing and diarrhea symptoms related to carcinoid tumors and/or vasoactive intestinal peptide (VIPoma) tumors.[L14513] The delayed-release oral formulation is used for the long-term treatment of acromegaly in patients who respond adequately and tolerate octreotide and [lanreotide].[L14507]
FDA Label

Livertox Summary

Lanreotide is a synthetic polypeptide analogue of somatostatin that resembles the native hormone in its ability to suppress levels and activity of growth hormone, insulin, glucagon and many other gastrointestinal peptides. Because its half-life is longer than somatostatin, lanreotide can be used clinically to treat neuroendocrine tumors that secrete excessive amounts of growth hormone (acromegaly) or other active hormones or neuropeptides. Lanreotide has many side effects including suppression of gall bladder contractility and bile production, and maintenance therapy may cause cholelithiasis and pancreatitis as well accompanying liver injury.
Octreotide is a synthetic somatostatin analogue that resembles the native polypeptide in its activity in suppressing levels and activity of growth hormone, insulin, glucagon and many other gastrointestinal peptides. Because its half-life is longer than somatostatin, octreotide can be used clinically to treat neuroendocrine tumors that secrete excessive amounts of growth hormone (acromegaly) or other active hormones or neuropeptides. Octreotide has many side effects including suppression of gall bladder contractility and bile production, and maintenance therapy can cause cholelithiasis, pancreatitis as well as clinically apparent liver injury.
Pasireotide is a synthetic polypeptide analogue of somatostatin that resembles the native hormone in its ability to suppress levels and activity of growth hormone, insulin, glucagon and many other gastrointestinal peptides. Because its half-life is longer than somatostatin, pasireotide can be used clinically to treat neuroendocrine pituitary tumors that secrete excessive amounts of growth hormone causing acromegaly, or adrenocorticotropic hormone (ACTH) causing Cushing disease. Pasireotide has many side effects including suppression of gall bladder contractility and bile production, and maintenance therapy can cause cholelithiasis and accompanying elevations in serum enzymes and bilirubin.

Drug Classes

Hormonal Agents

Pharmacology

Octreotide mimics the naturally occurring hormone known as somatostatin. Like somatostatin, it demonstrates activity against growth hormone and glucagon, treating the disordered tissue growth and insulin regulation in patients with acromegaly.[L14513,L14501] In addition, octreotide relieves the flushing and diarrhea associated with gastrointestinal tumors by reducing splanchnic blood flow[A214727] and various gastrointestinal hormones associated with diarrhea.[A214721] Product labeling warns that octreotide may reduce gallbladder contractility, bile secretion, and the release of thyroid-stimulating hormone (TSH) in healthy volunteers.[L14513] In addition, reports of decreased vitamin B12 in patients treated with octreotide have been made. Ensure to monitor vitamin B12 levels in patients taking octreotide.[L14528]
Octreotide is a synthetic long-acting cyclic octapeptide with pharmacologic properties mimicking those of the natural hormone somatostatin. Octreotide is a more potent inhibitor of growth hormone, glucagon, and insulin than somatostatin. Similar to somatostatin, this agent also suppresses the luteinizing hormone response to gonadotropin-releasing hormone, decreases splanchnic blood flow, and inhibits the release of serotonin, gastrin, vasoactive intestinal peptide (VIP), secretin, motilin, pancreatic polypeptide, and thyroid stimulating hormone.

MeSH Pharmacological Classification

Antineoplastic Agents, Hormonal

ATC Code

H - Systemic hormonal preparations, excl. sex hormones and insulins
H01 - Pituitary and hypothalamic hormones and analogues
H01C - Hypothalamic hormones
H01CB - Somatostatin and analogues
H01CB02 - Octreotide

Mechanism of Action

Octreotide binds to somatostatin receptors coupled to phospholipase C through G proteins and leads to smooth muscle contraction in the blood vessels.[L14519] Downstream effects that stimulate phospholipase C, the production of 1, 4,5-inositol triphosphate, and action on the L-type calcium channels lead to the inhibition of growth hormone, treating the various growth-hormone and metabolic effects of acromegaly.[L14519] Octreotide's suppression of luteinizing hormone (LH)[A214724], reduction in splanchnic blood flow[A214727], and inhibition of serotonin, gastrin, vasoactive intestinal peptide, secretin, motilin, and pancreatic polypeptide provide relief for the gastrointestinal and flushing symptoms of carcinoid and/or VIPoma tumors.[A214721]

Pictograms

Irritant

Irritant

Other CAS

83150-76-9

Wikipedia

Octreotide
Octreotide acetate

Biological Half Life

After a subcutaneous dose, the plasma half-life is estimated to be 0.2 hours. The average elimination half-lives for subcutaneous and oral administration ranged from 2.3 - 2.7 hours and did not differ significantly. One pharmacokinetic study revealed a plasma half-life ranging from 72-113 minutes.

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Ramesh S, Kudachi S, Basu S. PRRT with (177)Lu-DOTATATE in Carcinoid Heart Disease: a contraindication or a promising treatment approach bettering chances for corrective surgery? J Nucl Med Technol. 2018 Jun 8. pii: jnmt.118.210179. doi: 10.2967/jnmt.118.210179. [Epub ahead of print] PubMed PMID: 29884687.
2: Hvas CL, Ott P, Paine P, Lal S, Jørgensen SP, Dahlerup JF. Obeticholic acid for severe bile acid diarrhea with intestinal failure: A case report and review of the literature. World J Gastroenterol. 2018 Jun 7;24(21):2320-2326. doi: 10.3748/wjg.v24.i21.2320. PubMed PMID: 29881241; PubMed Central PMCID: PMC5989246.
3: Strosberg J, Wolin E, Chasen B, Kulke M, Bushnell D, Caplin M, Baum RP, Kunz P, Hobday T, Hendifar A, Oberg K, Sierra ML, Thevenet T, Margalet I, Ruszniewski P, Krenning E; NETTER-1 Study Group. Health-Related Quality of Life in Patients With Progressive Midgut Neuroendocrine Tumors Treated With (177)Lu-Dotatate in the Phase III NETTER-1 Trial. J Clin Oncol. 2018 Jun 7:JCO2018785865. doi: 10.1200/JCO.2018.78.5865. [Epub ahead of print] PubMed PMID: 29878866.
4: Luo Y, Chen J, Shen B, Wang M, Cai H, Xu L, Chen L, Chen M, Li ZP, Feng ST. CT evaluation of response in advanced gastroenteropancreatic neuroendocrine tumors treated with long-acting-repeatable octreotide: what is the optimal size variation threshold? Eur Radiol. 2018 Jun 6. doi: 10.1007/s00330-018-5512-1. [Epub ahead of print] PubMed PMID: 29876704.
5: Campbell R, McCaffrey N, Brown L, Agar MR, Clark K, Currow DC. Clinician-reported changes in octreotide prescribing for malignant bowel obstruction as a result of an adequately powered phase III study: A transnational, online survey. Palliat Med. 2018 Jun 1:269216318778460. doi: 10.1177/0269216318778460. [Epub ahead of print] PubMed PMID: 29856291.
6: Lubner S, Feng Y, Mulcahy M, O'Dwyer P, Giang GY, Louis Hinshaw J, Deming D, Klein L, Teitelbaum U, Payne J, Engstrom P, Stella P, Meropol N, Benson A. E4206: AMG 706 and Octreotide in Patients with Low-Grade Neuroendocrine Tumors. Oncologist. 2018 May 31. pii: theoncologist.2018-0294. doi: 10.1634/theoncologist.2018-0294. [Epub ahead of print] PubMed PMID: 29853660.
7: Sharma S, Singh AD, Sharma SK, Tripathi M, Das CJ, Kumar R. Gallium-68 DOTA-NOC PET/CT as an alternate predictor of disease activity in sarcoidosis. Nucl Med Commun. 2018 May 30. doi: 10.1097/MNM.0000000000000869. [Epub ahead of print] PubMed PMID: 29851772.
8: Detweiler CJ, Mueller SB, Sung AD, Saullo JL, Prasad VK, Cardona DM. Brincidofovir (CMX001) Toxicity Associated With Epithelial Apoptosis and Crypt Drop Out in a Hematopoietic Cell Transplant Patient: Challenges in Distinguishing Drug Toxicity From GVHD. J Pediatr Hematol Oncol. 2018 May 25. doi: 10.1097/MPH.0000000000001227. [Epub ahead of print] PubMed PMID: 29846280.
9: Casnici C, Lattuada D, Crotta K, Truzzi MC, Corradini C, Ingegnoli F, Tonna N, Bianco F, Marelli O. Anti-inflammatory Effect of Somatostatin Analogue Octreotide on Rheumatoid Arthritis Synoviocytes. Inflammation. 2018 May 26. doi: 10.1007/s10753-018-0808-5. [Epub ahead of print] PubMed PMID: 29804189.
10: Bai J, Liu X, Le Goff L, Gargala G, François A, Ballet JJ, Ducrotte P, Favennec L, Towledahong L. Correction: Octreotide modulates the expression of somatostatin receptor subtypes in inflamed rat jejunum induced by Cryptosporidium parvum. PLoS One. 2018 May 24;13(5):e0198377. doi: 10.1371/journal.pone.0198377. eCollection 2018. PubMed PMID: 29795701; PubMed Central PMCID: PMC5967823.
11: Capdevila J, Teulé A, Barriuso J, Castellano D, Lopez C, Manzano JL, Alonso V, García-Carbonero R, Dotor E, Matos I, Custodio A, Casanovas O, Salazar R; EVERLAR study investigators. Phase II Study of Everolimus and Octreotide LAR in Patients with Nonfunctioning Gastrointestinal Neuroendocrine Tumors: The GETNE1003_EVERLAR study. Oncologist. 2018 May 23. pii: theoncologist.2017-0622. doi: 10.1634/theoncologist.2017-0622. [Epub ahead of print] PubMed PMID: 29794066.
12: Gunaratne K, Austin E, Wu PE. Unintentional sulfonylurea toxicity due to a drug-drug interaction: a case report. BMC Res Notes. 2018 May 21;11(1):331. doi: 10.1186/s13104-018-3404-8. PubMed PMID: 29784014.
13: Kumar R, Gautam M, Prasoon P, Gupta S, Ray SB. Comparison of the peripheral antinociceptive effect of somatostatin with bupivacaine and morphine in the rodent postoperative pain model. Eur J Anaesthesiol. 2018 May 18. doi: 10.1097/EJA.0000000000000825. [Epub ahead of print] PubMed PMID: 29762151.
14: Vuddanda V, Jazayeri MA, Turagam MK, Lavu M, Parikh V, Atkins D, Bommana S, Yeruva MR, Di Biase L, Cheng J, Swarup V, Gopinathannair R, Olyaee M, Ivaturi V, Natale A, Lakkireddy D. Systemic Octreotide Therapy in Prevention of Gastrointestinal Bleeds Related to Arteriovenous Malformations and Obscure Etiology in Atrial Fibrillation. JACC Clin Electrophysiol. 2017 Dec 11;3(12):1390-1399. doi: 10.1016/j.jacep.2017.04.022. Epub 2017 Sep 13. PubMed PMID: 29759670.
15: Lambert GA, Zagami AS. Does somatostatin have a role to play in migraine headache? Neuropeptides. 2018 Jun;69:1-8. doi: 10.1016/j.npep.2018.04.006. Epub 2018 Apr 17. Review. PubMed PMID: 29751998.
16: Vajravelu ME, De León DD. Genetic characteristics of patients with congenital hyperinsulinism. Curr Opin Pediatr. 2018 May 9. doi: 10.1097/MOP.0000000000000645. [Epub ahead of print] PubMed PMID: 29750770.
17: Anaclet C, De Luca R, Venner A, Malyshevskaya O, Lazarus M, Arrigoni E, Fuller PM. Genetic Activation, Inactivation, and Deletion Reveal a Limited And Nuanced Role for Somatostatin-Containing Basal Forebrain Neurons in Behavioral State Control. J Neurosci. 2018 May 30;38(22):5168-5181. doi: 10.1523/JNEUROSCI.2955-17.2018. Epub 2018 May 7. PubMed PMID: 29735555.
18: Pusceddu S, Prinzi N, Raimondi A, Corti F, Buzzoni R, Di Bartolomeo M, Seregni E, Maccauro M, Coppa J, Milione M, Mazzaferro V, de Braud F. Entering the third decade of experience with octreotide LAR in neuroendocrine tumors: A review of current knowledge. Tumori. 2018 Apr 1:300891618765362. doi: 10.1177/0300891618765362. [Epub ahead of print] PubMed PMID: 29714658.
19: Faron-Górecka A, Kuśmider M, Solich J, Kolasa M, Pabian P, Gruca P, Romańska I, Żurawek D, Szlachta M, Papp M, Antkiewicz-Michaluk L, Dziedzicka-Wasylewska M. Regulation of somatostatin receptor 2 in the context of antidepressant treatment response in chronic mild stress in rat. Psychopharmacology (Berl). 2018 Apr 30. doi: 10.1007/s00213-018-4912-x. [Epub ahead of print] PubMed PMID: 29713785.
20: Chassang L, Langlois I, Loos P, Freire M, O'Toole E. Chylous ascites associated with abdominal trauma and intestinal resection-anastomosis in a pet ferret (Mustela putorius furo). J Am Vet Med Assoc. 2018 May 15;252(10):1272-1278. doi: 10.2460/javma.252.10.1272. PubMed PMID: 29701519.

Explore Compound Types